molecular formula C8H10BFO3 B1442218 (2-Fluoro-5-methoxy-4-methylphenyl)boronic acid CAS No. 900175-54-4

(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid

Cat. No. B1442218
CAS RN: 900175-54-4
M. Wt: 183.97 g/mol
InChI Key: BCUJJSKVWGCGGM-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid” is a boronic acid derivative with a molecular weight of 183.97 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10BFO3/c1-5-3-6 (9 (11)12)7 (10)4-8 (5)13-2/h3-4,11-12H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 183.97 .

Scientific Research Applications

Synthesis and Drug Precursors

Boronic acids, including phenylboronic acid derivatives, are crucial intermediates in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for creating complex molecules, including pharmaceuticals and polymers. For instance, a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, has been developed, demonstrating the utility of boronic acid derivatives in synthesizing bioactive compounds (Qiu et al., 2009).

Medical Diagnostics and Treatment

Boronic acid derivatives, particularly those based on the BODIPY platform, have seen increasing application in medical diagnostics and treatment. These compounds are used for the modification of drug micro- and nanocarriers to improve therapeutic effect, particularly in cancer treatment, while also enabling in vitro and in vivo real-time imaging of drug carriers. The high fluorescent intensity and low toxicity of BODIPY derivatives make them suitable for conjugation with various biomolecules, indicating their potential in the development of novel diagnostic and therapeutic tools (Marfin et al., 2017).

Electrochemical Biosensors

Ferroceneboronic acid (FcBA) and its derivatives have been utilized in the construction of electrochemical biosensors. These biosensors are designed for the detection of biomolecules such as sugars, glycated hemoglobin (HbA1c), and fluoride ions. The unique binding properties of boronic acids to diols and the electrochemical activity of ferrocene make FcBA-based compounds suitable for non-enzymatic sensing applications, showing promise in medical diagnostics and environmental monitoring (Wang et al., 2014).

Antifungal and Antimicrobial Agents

Benzoxaboroles, a class of boron-containing compounds, have demonstrated effectiveness as antifungal and antimicrobial agents. The unique electron-deficient nature of the boron atom allows for the design of compounds with specific modes of action against fungal, protozoan, bacterial, and viral pathogens. This has led to the development of new classes of anti-infective agents, highlighting the potential of boron-based drugs in addressing a range of infectious diseases (Nocentini et al., 2018).

Safety and Hazards

“(2-Fluoro-5-methoxy-4-methylphenyl)boronic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-fluoro-5-methoxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUJJSKVWGCGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 122D (750 mg, 2.8 mmol) in THF (10 mL) was added n-BuLi (1.6M in hexane, 2.3 mL) at −78° C. After stirring for 10 min, trimethyl borate (0.63 mL) was introduced. The mixture was stirred from −78° C. to rt for 3 h before it was quenched by 1N HCl and extracted with ethyl acetate. The organic extracts were washed with saturated Na2S2O3, brine and dried over MgSO4. Evaporation of the solvent gave product 122E (356 mg, 69% yield) as a solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.18 (s, 3H) 3.80 (s, 3H) 6.80-6.86 (m, 2H).
Name
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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